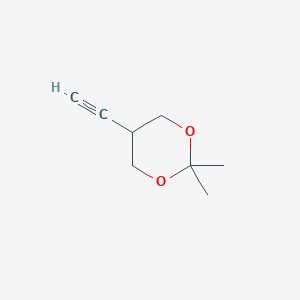

5-乙炔基-2,2-二甲基-1,3-二噁烷

描述

“5,5-Dimethyl-1,3-dioxane” and “2-Ethyl-5,5-dimethyl-1,3-dioxane” are organic compounds . The latter has a molecular formula of C8H16O2, an average mass of 144.211 Da, and a monoisotopic mass of 144.115036 Da .

Synthesis Analysis

The synthesis of “5,5-Dimethyl-1,3-dioxane” derivatives has been reported in the literature . For instance, “5,5-Dimethyl-1,3-dioxane-2-ethanol” can be synthesized through the reaction of epichlorohydrin and isopropanol .

Molecular Structure Analysis

The molecular structure of “2-Ethyl-5,5-dimethyl-1,3-dioxane” includes a dioxane ring with two methyl groups and one ethyl group attached .

Chemical Reactions Analysis

“5,5-Dimethyl-1,3-dioxane” derivatives exhibit interesting chemical properties. For example, a derivative containing 2,2-dimethyl-1,3-dioxane-4,6-dione exhibits aggregation-induced emission properties due to its highly twisted conformation .

Physical And Chemical Properties Analysis

“2-Ethyl-5,5-dimethyl-1,3-dioxane” has a density of 0.88, a boiling point of 154℃, and a flash point of 50° (122°F) .

科学研究应用

构象分析和化学性质:

- 5,5-二取代的 2,2-二甲基-1,3-二噁烷,包括 5-乙炔基-2,2-二甲基-1,3-二噁烷等化合物,主要以椅式构象存在。取代基(如含氮基团)的取向会影响这种构象 (Kraiz, 1985)。

- 2,2-二甲基-1,3-二噁烷衍生物的晶体和分子结构已经得到研究,提供了对其三维构型的见解 (Coppernolle 等人,2010 年)。

合成与反应性:

- 某些 2,2-二甲基-1,3-二噁烷衍生物的外环双键的选择性氢化已经实现,得到具有特定构型的产物 (Krapivin 等人,1989 年)。

- 各种 2,2-二甲基-1,3-二噁烷衍生物的合成方法,包括步骤和产率,已经得到详细说明,证明了该化合物有机合成中的多功能性 (Pei, 2001)。

在分子研究中的应用:

- 某些 2,2-二甲基-1,3-二噁烷衍生物表现出 DPPH 自由基清除活性和细胞毒性,这些都是药物研究中的重要特性 (Kumar 等人,2014 年)。

- 2-乙炔基取代的 2,4,4-三甲基-1,3-二噁烷(与 5-乙炔基-2,2-二甲基-1,3-二噁烷密切相关)的立体结构已经得到分析。这提供了对原子空间排列及其对化学性质的影响的见解 (Kosulina 等人,1998 年)。

安全和危害

While specific safety and hazard information for “5-Ethynyl-2,2-dimethyl-1,3-dioxane” is not available, it’s important to handle all chemicals with care. For example, “5,5-Dimethyl-1,3-dioxane-2-ethanol” is an organic compound that can cause irritation to the eyes and skin. It’s recommended to avoid skin and eye contact, wear protective gloves and eyewear when necessary, and store and handle it away from open flames and heat sources .

作用机制

Biochemical Pathways

It’s known that derivatives of 2,2-dimethyl-1,3-dioxanes exist in the chair conformation with primarily an axial orientation of the nitrogen-containing substituent .

Pharmacokinetics

Similar compounds like 5,5-dimethyl-1,3-dioxane-2-ethanol have a density of 1031g/mL at 25°C, a boiling point of 55-63 °C (Press: 01 Torr), and a vapor pressure of 00155mmHg at 25°C . These properties could potentially impact the bioavailability of 5-Ethynyl-2,2-dimethyl-1,3-dioxane.

Result of Action

The molecular and cellular effects of 5-Ethynyl-2,2-dimethyl-1,3-dioxane’s action are currently unknown due to the lack of research on this compound .

属性

IUPAC Name |

5-ethynyl-2,2-dimethyl-1,3-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-7-5-9-8(2,3)10-6-7/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJQUDFBFGZFAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

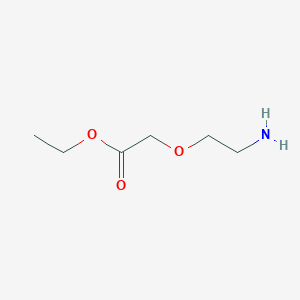

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B3183686.png)

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3183700.png)

![4-Bromo-2-methylbenzo[d]thiazol-5-amine](/img/structure/B3183711.png)